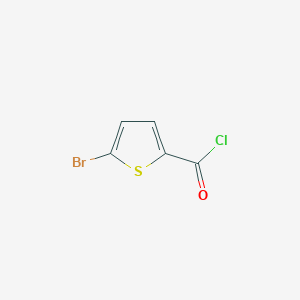

5-ブロモチオフェン-2-カルボニルクロリド

概要

説明

Synthesis Analysis

The synthesis of 5-Bromothiophene-2-carbonyl chloride and related compounds often involves palladium-catalyzed coupling reactions. For instance, bromothiophene derivatives can react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system, resulting in coupling at the C-H bond while keeping the carbon-bromine bond intact for further reactions (Kobayashi et al., 2005). Another synthesis approach involves the controlled polymerization of bromothiophenes using nickel catalysts and additives like LiCl, which significantly affect the polymerization rate (Lamps & Catala, 2011).

Molecular Structure Analysis

Detailed insights into the molecular structure of thiophene derivatives can be obtained through spectroscopic methods, including UV-Vis, NMR, and IR spectroscopy. The study of these compounds includes analyzing the effects of substitution on thiophene's reactivity and stability, as demonstrated through density functional theory (DFT) calculations (Rasool et al., 2020).

Chemical Reactions and Properties

5-Bromothiophene-2-carbonyl chloride participates in various chemical reactions, such as Suzuki cross-coupling, which is utilized for synthesizing novel thiophene-based derivatives with potential spasmolytic effects. These reactions emphasize the compound's versatility and its utility in creating complex molecules with specific properties (Rasool et al., 2020).

科学的研究の応用

プロテオミクス研究

5-ブロモチオフェン-2-カルボニルクロリド: は、タンパク質の大規模研究、特にその構造と機能を扱うプロテオミクスで使用されます 。この化合物は、タンパク質またはペプチドを修飾して構造活性相関を研究するために使用でき、これは生物学的プロセスを理解し、新しい薬物を開発するために不可欠です。

医薬品化合物の合成

この化学物質は、さまざまな医薬品化合物の合成における中間体として役立ちます。異なる有機分子との反応性により、潜在的な治療用途を持つ新しい薬物を開発できます。

農薬生産

農薬業界では、5-ブロモチオフェン-2-カルボニルクロリドを使用して、作物を害虫や病気から保護する化合物を作成できます。その誘導体は、殺虫剤や除草剤の合成のための前駆体として役立つ可能性があります。

材料科学イノベーション

この化合物の独特の特性により、材料科学で革新的な材料を作成するのに適しています。耐久性向上や環境要因に対する耐性などの特定の特性を持つ新しいポリマーやコーティングの製造に関与できます。

有機半導体開発

チオフェン誘導体は、有機半導体の進歩において重要な役割を果たしています 。5-ブロモチオフェン-2-カルボニルクロリドは、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)用の材料を合成するために使用でき、柔軟で軽量な電子デバイスの開発に貢献しています。

生物活性探索

チオフェン系アナログは、さまざまな薬理学的特性で知られています 。研究者は5-ブロモチオフェン-2-カルボニルクロリドを使用して、新しいチオフェン誘導体を合成し、その抗炎症、抗菌、または抗癌活性を調べることができます。

Safety and Hazards

This compound is classified as dangerous with hazard statements H335, H314, and H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

将来の方向性

While specific future directions for 5-Bromothiophene-2-carbonyl chloride are not available, thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry to develop advanced compounds with various biological effects .

特性

IUPAC Name |

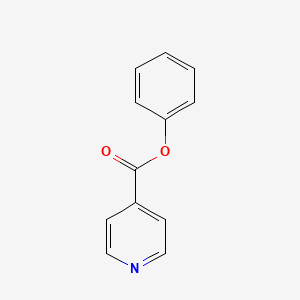

5-bromothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIONTBOMZNQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345587 | |

| Record name | 5-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31555-60-9 | |

| Record name | 5-Bromo-2-thiophenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31555-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

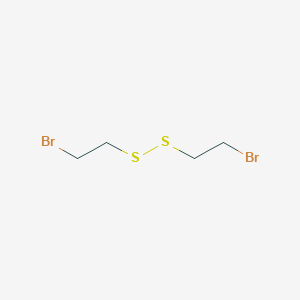

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)